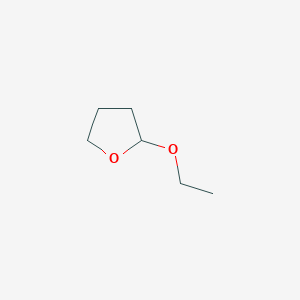

2-Ethoxytetrahydrofuran

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-ethoxyoxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-2-7-6-4-3-5-8-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYYUWHWGCJWTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928589 | |

| Record name | 2-Ethoxyoxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13436-46-9 | |

| Record name | 2-Ethoxytetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13436-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxytetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013436469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxyoxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Route Design for 2 Ethoxytetrahydrofuran

Direct Synthesis Approaches

Direct synthesis approaches involve the formation of 2-Ethoxytetrahydrofuran in a single key step from readily available precursors. These methods are often characterized by their atom economy and straightforward execution.

Brønsted Acid-Catalyzed Alkoxylation and Substitution Reactions

A prominent direct synthetic route involves the use of Brønsted acids to catalyze the substitution at the 2-position of the tetrahydrofuran (B95107) ring. This metal-free approach is advantageous as it avoids the use of expensive and often sensitive transition metals. mdpi.comresearchgate.net Tetrafluoroboric acid (HBF₄) has been identified as a particularly effective catalyst for these transformations. researchgate.net

The mechanism underlying Brønsted acid-catalyzed reactions commences with the protonation of the ethoxy group of this compound. mdpi.com This protonation event facilitates the elimination of ethanol (B145695), leading to the in-situ generation of a highly reactive five-membered ring oxocarbenium ion intermediate. mdpi.comresearchgate.net This electrophilic species is central to the subsequent bond-forming step. The formation of oxocarbenium ions is a well-established phenomenon in heterocyclic chemistry, playing a crucial role in reactions like glycosylation and furan (B31954) hydrolysis. researchgate.net The transient nature of these ions necessitates their immediate reaction with a suitable nucleophile. researchgate.net

The proposed mechanistic pathway is as follows:

Protonation of the oxygen atom of the ethoxy group in this compound by a Brønsted acid.

Elimination of a molecule of ethanol (I) to form the cyclic oxocarbenium ion intermediate (II). mdpi.com

Nucleophilic attack at the 2-position of the oxocarbenium ion to yield the final substituted tetrahydrofuran product (III). mdpi.com

The generated oxocarbenium ion readily reacts with a variety of nucleophiles. mdpi.com Organotrifluoroborate salts, which are stable and easy to handle, have emerged as excellent nucleophilic partners in these reactions. mdpi.comresearchgate.net Specifically, potassium alkenyl- and alkynyltrifluoroborate salts undergo rapid, direct substitution with this compound in the presence of a Brønsted acid catalyst like tetrafluoroboric acid etherate (HBF₄·OEt₂). mdpi.com

This methodology allows for the efficient formation of C-C bonds, yielding functionalized 2-alkenyl and 2-alkynyl tetrahydrofurans in moderate to excellent yields, often within minutes at low temperatures. mdpi.comresearchgate.net The reactions demonstrate good functional group tolerance, a significant improvement over Lewis acid-catalyzed methods that often rely on the generation of unstable boron dihalide species. mdpi.comresearchgate.net

| Organotrifluoroborate Salt | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Potassium phenylacetylenetrifluoroborate | HBF₄·OEt₂ | -10 °C, 15 min | 2-(Phenylethynyl)tetrahydrofuran | 79 |

| Potassium (trimethylsilylethynyl)trifluoroborate | HBF₄·OEt₂ | -10 °C, 15 min | 2-((Trimethylsilyl)ethynyl)tetrahydrofuran | 78 |

| Potassium (trans-styryl)trifluoroborate | HBF₄·OEt₂ | -10 °C, 15 min | trans-2-Styryltetrahydrofuran | 92 |

| Potassium (4-methoxystyryl)trifluoroborate | HBF₄·OEt₂ | -10 °C, 15 min | trans-2-(4-Methoxystyryl)tetrahydrofuran | 85 |

Mineral Acid-Catalyzed Additions

A classical and straightforward method for preparing 2-alkoxytetrahydrofurans, including this compound, involves the addition of an alcohol to 2,3-dihydrofuran (B140613). cdnsciencepub.comresearchgate.net This reaction is typically catalyzed by a mineral acid. cdnsciencepub.com The process involves the protonation of the double bond in 2,3-dihydrofuran, followed by nucleophilic attack by ethanol to generate the final product. While effective, the utility of this method can be limited by the availability of the 2,3-dihydrofuran starting material. cdnsciencepub.comresearchgate.net

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing portions of all starting materials, represent a highly efficient synthetic strategy. mdpi.com this compound can serve as a component in such reactions. For instance, dysprosium triflate has been used to catalyze a multicomponent reaction involving anilines and an aldehyde, where the use of this compound as a reactant led to the desired product in good yield and high diastereoselectivity. escholarship.org Such strategies are valued for their ability to construct complex molecules with high atom economy and procedural simplicity. semanticscholar.org

Indirect Synthetic Pathways

A notable indirect synthesis starts from dihydropyran, a readily available material. cdnsciencepub.comresearchgate.net The key steps are:

Ozonolysis: Dihydropyran is treated with ozone in methanol (B129727) at low temperatures (-78 °C), followed by a reductive workup with methyl sulfide. This cleaves the double bond to produce 4-formyloxybutyraldehyde in high yield (95%). cdnsciencepub.comcdnsciencepub.com

Cyclization/Acetylation: The resulting 4-formyloxybutyraldehyde is then treated with triethyl orthoformate in the presence of a catalytic amount of p-toluenesulfonic acid. This step converts the aldehyde into the cyclic acetal (B89532), this compound, with an 84% yield. researchgate.net

Ozonolysis-Based Preparations from Dihydropyran Derivatives

A notable and efficient method for preparing 2-alkoxytetrahydrofurans involves the ozonolysis of dihydropyran. cdnsciencepub.comcdnsciencepub.comresearchgate.net This two-step approach utilizes a readily available starting material to produce the target compound through a key intermediate. cdnsciencepub.com

The first step consists of the ozonolysis of dihydropyran, typically conducted in a solvent like methanol at low temperatures, such as -78°C. cdnsciencepub.com This oxidative cleavage of the double bond, followed by a reductive workup using an agent like methyl sulfide, yields 4-formyloxybutyraldehyde with high efficiency, often achieving yields of around 95%. cdnsciencepub.com

Table 1: Ozonolysis Route Experimental Data

This table summarizes typical reaction parameters for the synthesis of 2-alkoxytetrahydrofurans via the ozonolysis of dihydropyran, based on the synthesis of an analogous compound.

| Step | Reactant | Reagents | Temperature | Product | Yield |

|---|---|---|---|---|---|

| 1 | Dihydropyran | 1. O₃/Methanol2. Methyl Sulfide | -78°C | 4-Formyloxybutyraldehyde | 95% cdnsciencepub.com |

Derivatization from Butyraldehyde (B50154) and Related Intermediates

An alternative synthetic pathway to this compound involves the derivatization of C4 aldehydes. Butyraldehyde serves as a foundational precursor in this context. It can be converted to 4-hydroxybutanal, which is a key intermediate for the synthesis. rsc.org

The crucial step in this sequence is the acid-catalyzed intramolecular cyclization of 4-hydroxybutanal in the presence of ethanol. rsc.org In this reaction, the aldehyde group of 4-hydroxybutanal reacts with the terminal hydroxyl group to form a cyclic hemiacetal. This hemiacetal is then trapped by ethanol to form the more stable mixed acetal, this compound. This process highlights a straightforward conversion from a linear, bifunctional molecule to the desired heterocyclic compound. rsc.org

Table 2: Synthesis from Butyraldehyde Intermediates

This table outlines the reactants and key intermediate involved in the formation of this compound from butyraldehyde derivatives.

| Precursor | Key Intermediate | Reagents for Cyclization | Final Product |

|---|

Transition Metal-Free Catalytic Strategies in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes the use of transition metal-free catalytic systems to avoid the cost, toxicity, and purification challenges associated with metal catalysts. mdpi.comresearchgate.net For the synthesis and functionalization of this compound, Brønsted acid catalysis represents a significant metal-free strategy. mdpi.com

This approach relies on the in situ generation of a highly reactive oxocarbenium ion intermediate. mdpi.com The synthesis can be envisioned as starting from a suitable precursor which, upon protonation by a Brønsted acid such as tetrafluoroboric acid (HBF₄), eliminates a leaving group (e.g., water or an alcohol) to form the five-membered ring oxocarbenium ion. mdpi.com This electrophilic intermediate is then rapidly trapped by a nucleophile, in this case, ethanol, to yield this compound. The reaction is typically fast and can be performed under mild conditions. mdpi.com This methodology is not only effective for synthesis but also for subsequent derivatization reactions of the product itself. mdpi.comresearchgate.net

Table 3: Transition Metal-Free Catalysis Overview

This table summarizes the key components of the Brønsted acid-catalyzed approach.

| Catalyst Type | Example Catalyst | Key Intermediate | Key Advantage |

|---|

Industrial Production Methodologies and Scalability Studies

For large-scale and industrial production, the synthesis of this compound often favors methods that are simple, high-yielding, and use cost-effective materials. The most common industrial method involves the direct reaction of tetrahydrofuran (THF) with ethanol in the presence of an acid catalyst. This process is favored for its operational simplicity and efficiency.

Scalability is a critical consideration for any industrial process. While specific large-tonnage production data for this compound is not widely published, studies on related synthetic methods demonstrate excellent potential for scale-up. For instance, Brønsted acid-catalyzed reactions involving this compound have been successfully scaled up in laboratory settings, showing essentially identical yields to small-scale syntheses. mdpi.com

Furthermore, the industrial production of the related solvent 2-methyltetrahydrofuran (B130290) (2-MeTHF) from renewable feedstocks like furfural (B47365) is well-established. nih.govresearchgate.net The processes and technologies used for 2-MeTHF production, which also involve heterocyclic ether synthesis, suggest that robust and scalable manufacturing routes for this compound are highly feasible. nih.gov

Table 4: Comparison of Synthetic Methodologies

This table provides a comparative overview of different synthetic approaches to this compound.

| Method | Typical Starting Material(s) | Key Features | Scalability Notes |

|---|---|---|---|

| Ozonolysis | Dihydropyran | High-yield, multi-step process cdnsciencepub.comcdnsciencepub.com | Suitable for lab-scale; requires specialized ozone generator. |

| Derivatization | Butyraldehyde | Utilizes linear precursors rsc.org | Dependent on the synthesis of the 4-hydroxybutanal intermediate. |

| Industrial Method | Tetrahydrofuran, Ethanol | Simplicity, high yield | Preferred method for industrial production. |

Mechanistic Investigations of 2 Ethoxytetrahydrofuran Reactivity

Elucidation of Reaction Mechanisms via Oxocarbenium Ion Intermediates

A central feature of 2-ethoxytetrahydrofuran's reactivity is its ability to form a five-membered ring oxocarbenium ion intermediate. This process is typically initiated by a Brønsted or Lewis acid catalyst. The reaction begins with the protonation of the exocyclic oxygen atom of the ethoxy group. wikipedia.orgrsc.org This activation facilitates the elimination of ethanol (B145695), resulting in the formation of a planar, resonance-stabilized oxocarbenium ion. rsc.org This intermediate is highly electrophilic and serves as the linchpin for a range of subsequent nucleophilic addition reactions. wikipedia.orgrsc.org

The formation of this oxocarbenium ion is a critical step that dictates the regioselectivity of further transformations, as the positive charge is localized on the C-2 carbon, making it the primary site for nucleophilic attack. rsc.org Computational studies on analogous furanosyl systems support a reaction pathway that can involve both these open oxocarbenium ions and, depending on neighboring groups, bicyclic dioxolenium ions, which can influence the stereochemical outcome of nucleophilic substitutions. rsc.orggoogle.com

Substitution Reaction Pathways and Regioselectivity Determinants

The oxocarbenium ion generated from this compound is a potent electrophile for carbon-carbon bond-forming reactions. Direct substitution at the 2-position occurs readily with various nucleophiles. rsc.orgorganic-chemistry.org A notable example is the Brønsted acid-catalyzed reaction with potassium organotrifluoroborate salts. rsc.orgresearchgate.net In this transformation, tetrafluoroboric acid (HBF₄) catalyzes the formation of the oxocarbenium ion, which is then attacked by alkenyl- or alkynyltrifluoroborate salts. rsc.org

The regioselectivity of this reaction is exclusively at the C-2 position, a direct consequence of the structure of the oxocarbenium ion intermediate. The reaction is rapid, often completing within fifteen minutes under mild conditions, and tolerates a variety of functional groups. rsc.org The choice of acid catalyst is crucial; acids like trifluoroacetic acid, despite a similar pKa to HBF₄, have been found to be significantly less effective, yielding only trace amounts of the desired product. rsc.org

The scope of the reaction includes a range of substituted trans-styryltrifluoroborate and alkynyltrifluoroborate salts, affording the corresponding 2-substituted tetrahydrofurans in moderate to excellent yields. rsc.org

Table 1: Brønsted Acid-Catalyzed Substitution of this compound with Organotrifluoroborate Salts

| Entry | Organotrifluoroborate Salt (Nucleophile) | Product | Yield (%) |

|---|---|---|---|

| 1 | Potassium phenylacetylenetrifluoroborate | 2-(phenylethynyl)tetrahydrofuran | 75 |

| 2 | Potassium (4-methoxyphenyl)acetylenetrifluoroborate | 2-((4-methoxyphenyl)ethynyl)tetrahydrofuran | 84 |

| 3 | Potassium (4-fluorophenyl)acetylenetrifluoroborate | 2-((4-fluorophenyl)ethynyl)tetrahydrofuran | 78 |

| 4 | Potassium trans-styryltrifluoroborate | 2-styryltetrahydrofuran | 72 |

| 5 | Potassium (E)-4-phenylstyryltrifluoroborate | 2-((E)-4-phenylstyryl)tetrahydrofuran | 72 |

| 6 | Potassium trifluoro(1H-inden-2-yl)borate | 2-(1H-inden-2-yl)tetrahydrofuran | 79 |

This table presents data from a study on the direct substitution of this compound, showcasing the yields obtained with various nucleophilic trifluoroborate salts in the presence of HBF₄ catalyst. rsc.org

Transacetalization Mechanisms and Catalytic Influence

This compound can undergo transacetalization reactions, a process involving the exchange of its ethoxy group with another alcohol. This reaction is typically catalyzed by an acid. For instance, iron(III) perchlorate (B79767) has been noted as a catalyst for such transformations. The mechanism, similar to the formation of the oxocarbenium ion, involves the protonation or Lewis acid activation of the ethoxy group, making it a good leaving group (ethanol). The resulting electrophilic oxocarbenium ion is then captured by another alcohol molecule present in the reaction mixture, leading to a new acetal (B89532). This process is fundamental in polymer chemistry, where cyclic acetals like this compound can be used in copolymerization with vinyl ethers. nih.gov

Oxidative Transformations and Cleavage Mechanisms

Peroxygenase-Mediated Oxidative Cleavage

Extracellular heme-thiolate peroxygenases, such as the one secreted by the fungus Agrocybe aegerita, can catalyze the H₂O₂-dependent oxidative cleavage of ethers, including tetrahydrofuran (B95107), a close structural analog of this compound. chemistrysteps.comnrochemistry.comnih.gov The reaction is a two-electron oxidation that results in the ring-opening of the tetrahydrofuran moiety to yield 4-hydroxybutanal. chemistrysteps.comnrochemistry.com

The proposed mechanism for this enzymatic cleavage involves a hydrogen abstraction from the carbon adjacent to the ether oxygen, followed by an "oxygen rebound" step. nrochemistry.comnih.gov This forms an unstable hemiacetal intermediate which subsequently hydrolyzes to give the final ring-opened product. nih.gov Kinetic studies with model substrates suggest a ping-pong mechanism for the enzyme. nrochemistry.comnih.gov This biocatalytic pathway highlights a route for the degradation of cyclic ethers under environmental conditions. nih.gov

Lewis Acid and Peracid Mediated Oxidation to Lactones

The oxidation of this compound can lead to the formation of γ-butyrolactone. This transformation is analogous to the Baeyer-Villiger oxidation of cyclic ketones, which converts them into lactones using peroxyacids (like m-CPBA) or hydrogen peroxide with a Lewis acid. wikipedia.orgorganic-chemistry.org While direct literature on the Baeyer-Villiger oxidation of this compound itself is sparse, the oxidation of the parent ether, tetrahydrofuran, to γ-butyrolactone is well-established using various catalytic systems. rsc.orgresearchgate.net

The general mechanism for the oxidation of a cyclic ether to a lactone involves the oxidation of the α-carbon. In a Baeyer-Villiger type reaction, a hemiacetal intermediate would first be formed via oxidation, which is then further oxidized to the lactone. For this compound, this would involve the oxidation at the C-5 position, followed by or concurrent with the loss of the ethoxy group, to yield γ-butyrolactone. The oxidation of cyclic ethers to lactones has been achieved using reagents such as hypervalent iodine in combination with tert-butyl hydroperoxide (TBHP) or via aerobic oxidation over gold-based catalysts. rsc.orgresearchgate.net

Electrochemical Reaction Pathways and Decomposition Studies

The electrochemical behavior of this compound has been investigated, particularly in the context of electrolytes for lithium-mediated nitrogen reduction reactions. Unlike tetrahydrofuran (THF), which can form explosive peroxides, this compound exhibits different decomposition pathways. wikipedia.org Anodic oxidation of this compound can lead to the formation of γ-butyrolactone (GBL). This suggests a pathway where the ether is oxidized at the electrode surface.

Furthermore, under certain electrochemical conditions, this compound can decompose to generate stable byproducts such as pentanal diethyl acetal. This decomposition route enhances its safety profile compared to THF for certain industrial applications. wikipedia.org The electrochemical hydrogenation of related furan (B31954) compounds like furfural (B47365) can lead to 2-methylfuran (B129897) and subsequently 2-methyltetrahydrofuran (B130290), highlighting the diverse electrochemical transformations possible for this class of heterocyclic compounds.

Stereochemical Control and Diastereoselectivity in Transformations

The stereochemical outcome of reactions involving this compound is a critical aspect of its synthetic utility, particularly in the construction of complex molecules with defined three-dimensional structures. Research has focused on understanding and controlling the diastereoselectivity of transformations at the anomeric C-2 position and adjacent carbons.

A significant area of investigation has been the role of neighboring-group participation in controlling the stereochemistry of nucleophilic substitution reactions at the C-2 position of tetrahydrofuran rings. Studies on furanosyl acetals, which share the core structure of this compound, reveal that an acyloxy group at the C-2 position can profoundly influence the diastereoselectivity of the reaction. acs.orgresearchgate.net The mechanism is believed to involve the formation of a cis-fused dioxolenium ion as a key intermediate. This intermediate preferentially undergoes attack by a nucleophile from the face opposite the newly formed five-membered ring, leading to the formation of the 1,2-trans product. acs.org This pathway competes with a reaction manifold involving an open oxocarbenium ion, which can lead to a mixture of cis and trans products. acs.orgresearchgate.net

The degree of 1,2-trans selectivity is highly dependent on the electronic properties of the participating acyloxy group. acs.org It has been demonstrated that a less electron-donating substituent on the benzoate (B1203000) group, such as a p-nitro group, enhances the 1,2-trans selectivity compared to the unsubstituted benzoyloxy group. acs.orgresearchgate.net This is attributed to the formation of a less stabilized, and therefore more reactive, cis-dioxolenium ion intermediate which reacts more readily with the incoming nucleophile to yield the 1,2-trans product. acs.orgresearchgate.net The reactivity of the nucleophile also plays a crucial role, with strong carbon and oxygen nucleophiles generally affording high 1,2-trans selectivity. acs.org

The following table summarizes the diastereoselectivity observed in the nucleophilic substitution of C-2-acyloxy furanosyl acetals, highlighting the effect of the participating group.

| Participating Group at C-2 | Nucleophile | Diastereomeric Ratio (trans:cis) | Reference |

|---|---|---|---|

| Benzoyloxy | Allyltrimethylsilane | 91:9 | acs.org |

| p-Nitrobenzoyloxy | Allyltrimethylsilane | >95:5 | acs.org |

| Benzoyloxy | Ethanol | 86:14 | acs.org |

| p-Nitrobenzoyloxy | Ethanol | 94:6 | acs.org |

| Benzoyloxy | 2,2,2-Trifluoroethanol | 79:21 | acs.org |

| p-Nitrobenzoyloxy | 2,2,2-Trifluoroethanol | 88:12 | acs.org |

Stereocontrol is also paramount in more complex transformations. For instance, the regio- and stereoselective cyclization of propargyl alkoxides with enyne sulfones has been developed as a method for constructing highly functionalized 3-methylenetetrahydrofurans. rsc.org In these reactions, the stereochemistry of the final product is precisely controlled, leading to the exclusive formation of specific diastereomers. The stereochemistry of the resulting complex tetrahydrofuran derivatives, such as (2R,3R)-2-Ethoxy-3-(hex-1-ynyl)-4-methylene-3-phenylsulfonyl-2-trifluoromethyl-1-oxaspiro[4.5]decane, was unequivocally determined through Nuclear Overhauser Effect (NOE) experiments. rsc.org

The table below details examples of stereoselective cyclizations to form complex tetrahydrofuran structures.

| Product Formed | Key Reactants | Stereochemistry Determined By | Reference |

|---|---|---|---|

| (2R,3R)-2-Ethoxy-3-(3,3-dimethylbut-1-ynyl)-4-methylene-3-phenylsulfonyl-2-trifluoromethyltetrahydrofuran | Enyne sulfone, Propargyl alkoxide | NOE Experiments | rsc.org |

| (2R,3R)-2-Ethoxy-5,5-dimethyl-4-methylene-3-phenylethynyl-3-phenylsulfonyl-2-(trifluoromethyl)tetrahydrofuran | Enyne sulfone, Propargyl alkoxide | NOE Experiments | rsc.org |

Furthermore, Brønsted acid-catalyzed reactions of this compound with various potassium trifluoroborate salts have been developed as a metal-free method for C-C bond formation at the C-2 position. researchgate.netmdpi.com These reactions proceed via an in situ generated oxocarbenium ion and allow for the synthesis of a range of 2-alkenyl and 2-alkynyl tetrahydrofurans in moderate to excellent yields. researchgate.netmdpi.comresearchgate.net While these studies have focused on the scope and efficiency of the coupling, the diastereoselectivity of these transformations with substituted tetrahydrofuran rings remains a subject for further investigation.

Advanced Spectroscopic Characterization Techniques for 2 Ethoxytetrahydrofuran and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the characterization of 2-ethoxytetrahydrofuran. It provides precise information about the molecular framework by analyzing the magnetic properties of atomic nuclei.

Proton NMR is fundamental for identifying the hydrogen environments within the this compound molecule. The spectrum is characterized by distinct signals corresponding to the ethoxy group and the tetrahydrofuran (B95107) ring.

A typical ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits several key signals. acs.org The anomeric proton on the carbon adjacent to both oxygens (C2) appears as a doublet of doublets at approximately δ 5.13 ppm. acs.org The protons of the ethoxy group's methylene (B1212753) (-OCH₂CH₃) and the tetrahydrofuran ring's methylene adjacent to the ring oxygen (-OCH₂-) produce a complex multiplet between δ 3.41 and 3.93 ppm. acs.org The remaining methylene protons of the tetrahydrofuran ring resonate as a multiplet in the δ 1.79–2.03 ppm range. acs.org Finally, the methyl protons (-OCH₂CH₃) of the ethoxy group appear as a triplet around δ 1.19 ppm. acs.org The integration of these signals provides a quantitative ratio of the protons in each unique environment, confirming the structure.

Table 1: ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~5.13 | dd | H at C2 (O-CH-O) |

| ~3.41-3.93 | m | -OCH₂- (ring) and -OCH₂CH₃ (ethoxy) |

| ~1.79-2.03 | m | -CH₂CH₂- (ring) |

| ~1.19 | t | -OCH₂CH₃ (ethoxy) |

Data sourced from a 500 MHz spectrum in CDCl₃. acs.org

Complementing the proton data, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the anomeric carbon (C2) is typically the most downfield signal among the sp³ carbons due to being bonded to two oxygen atoms. The carbons of the ethoxy group and the remaining carbons of the tetrahydrofuran ring appear at distinct chemical shifts, allowing for a complete assignment of the carbon framework. acs.orgresearchgate.net The disappearance of characteristic double bond peaks in a polymer's ¹³C NMR spectrum, when compared to its monomer, can confirm successful polymerization. researchgate.net

For the analysis of this compound derivatives, particularly those resulting from reactions with organoboron compounds, heteronuclear NMR techniques are essential.

¹⁹F and ¹¹B NMR: In reactions where this compound is substituted with trifluoroborate salts, ¹⁹F and ¹¹B NMR are used to monitor the transformation of the boron-containing reagent. mdpi.com These techniques provide direct evidence of the reaction's success and the incorporation of the fluorinated moiety into the new product. mdpi.com

HSQC and HMBC: Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguous structural assignment. HSQC correlates proton signals with the signals of the carbon atoms they are directly attached to, confirming C-H connectivities. researchgate.net HMBC, on the other hand, reveals correlations between protons and carbons over two or three bonds, which helps to piece together the entire molecular structure, especially for complex derivatives where simple 1D spectra may be ambiguous. researchgate.net These methods are critical for differentiating between similar signals, such as the various methylene groups in the molecule and its derivatives.

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is dominated by strong C-O stretching vibrations characteristic of ethers, typically found in the 1000-1200 cm⁻¹ region. Additional prominent peaks include C-H stretching vibrations just below 3000 cm⁻¹, and various CH₂ bending, wagging, and rocking vibrations. FT-IR is particularly useful for monitoring reactions, such as the appearance of a strong carbonyl (C=O) stretch around 1700 cm⁻¹ if the ether is oxidized. The spectra of tetrahydrofuran and its derivatives have been studied, providing a basis for assigning the observed frequencies in related molecules. udayton.edu

Raman Spectroscopy: Raman spectroscopy, which measures scattered light, is complementary to FT-IR. It is particularly sensitive to symmetric vibrations and C-C bonds. For cyclic ethers like tetrahydrofuran, Raman spectra have been used to study conformational isomers and low-frequency skeletal vibrations. mdpi.com In the context of this compound, Raman would be effective in analyzing the carbon backbone and confirming the cyclic ether structure. It can also be used to study phase separation in polymer systems derived from related compounds. uva.nlwur.nl

Mass Spectrometry (GC-MS and High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples a gas chromatograph for separating components of a mixture with a mass spectrometer for detection and identification. GC-MS is widely used to identify this compound in complex mixtures, such as in the analysis of volatile compounds in food and beverages or as a product of biomass processing. tandfonline.commdpi.com The electron ionization (EI) mass spectrum of this compound serves as a fingerprint for its identification. nist.gov The fragmentation pattern of cyclic ethers in EI-MS typically involves the loss of the alkyl substituent or cleavage of the ring. nih.govuga.edu A common fragment for 2-substituted tetrahydrofurans is observed at m/z 71, corresponding to the C₄H₇O⁺ ion formed by the loss of the ethoxy radical. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides extremely accurate mass measurements, which allows for the determination of a molecule's elemental formula. uni-rostock.demdpi.com By distinguishing between compounds with the same nominal mass but different elemental compositions (isobars), HRMS can definitively confirm the identity of this compound and its derivatives, which is crucial in complex reaction mixtures or natural product analysis. uni-rostock.de

Chromatographic Methods for Reaction Monitoring and Purification

Chromatography is essential for both analyzing the progress of reactions involving this compound and for isolating the final products in a pure form.

Reaction Monitoring: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of a chemical reaction. mdpi.com By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the consumption of reactants (like this compound) and the formation of products can be visualized, often with the aid of a staining agent like phosphomolybdic acid (PMA). mdpi.com

Purification: For the isolation and purification of this compound derivatives, automated flash chromatography is a commonly employed technique. mdpi.com This method uses a stationary phase, such as silica gel, and a mobile phase (solvent) to separate compounds based on their polarity. mdpi.com By carefully selecting the solvent system, the desired product can be isolated from unreacted starting materials and byproducts with high purity.

X-ray Crystallography of Solid-State this compound Derivatives and Reaction Intermediates

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and stereochemistry. In the study of this compound derivatives and their reaction intermediates, single-crystal X-ray diffraction has been instrumental in elucidating their solid-state conformations and configurations.

The process involves irradiating a single crystal of a compound with a focused X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map of the molecule can be generated, which in turn reveals the precise location of each atom.

While a crystal structure for the parent this compound is not widely reported, numerous studies on its derivatives have utilized X-ray crystallography to confirm structures and understand reaction mechanisms. For instance, in the palladium-catalyzed oxidative transformation of allylic alcohols and vinyl ethers to form 2-alkoxytetrahydrofurans, X-ray analysis was crucial in confirming the structure of the resulting products. acs.org A single crystal of a 2-alkoxytetrahydrofuran derivative bearing a 4-nitrophenyl group (3c) was successfully analyzed, providing definitive proof of the tetrahydrofuran structure and the (Z)-configuration of the exocyclic double bond. acs.org

The structural determination of complex molecules incorporating the tetrahydrofuran moiety, such as potent HIV-1 protease inhibitors, heavily relies on X-ray crystallography. These studies reveal extensive interactions between the inhibitor, which contains a substituted tetrahydrofuran ligand, and the active site of the protease. nih.gov For example, the X-ray structure of an inhibitor containing a C4-alkoxy substituted bis-tetrahydrofuran ligand bound to HIV-1 protease has been determined, providing critical insights for the design of new therapeutic agents. nih.govnih.gov

Furthermore, X-ray crystallography has been employed to characterize the solid-state structures of various tetrahydrofuran adducts and reaction intermediates. These analyses provide valuable data on bond lengths and angles, which can be compared with theoretical calculations and data from other spectroscopic techniques. For example, the solid-state molecular structures of tetrahydrofuran adducts of organolithium compounds have been determined, revealing details about their aggregation states and coordination environments. acs.orgmacewan.carsc.org

The data obtained from X-ray crystallography are typically presented in tables that summarize the key crystallographic parameters and molecular geometry. Below are illustrative data tables for representative tetrahydrofuran derivatives, showcasing the type of information that can be obtained.

| Compound | Formula | Crystal System | Space Group | Reference |

| Dimeric [DppLi]₂(THF) | C₅₄H₅₄Li₂O | Monoclinic | P2₁/n | acs.org |

| Monomeric DnpLi(THF)₂ | C₃₈H₃₅LiO₂ | Monoclinic | P2₁/n | acs.org |

| 3a·THF | C₂₅H₁₈B₂O | Monoclinic | P2₁/c | researchgate.net |

| Fused Perhydrofuro[2,3-b]pyran derivative | C₁₄H₂₀O₅ | Orthorhombic | P2₁2₁2₁ | researchgate.net |

| Compound | Selected Bond Lengths (Å) | Selected Bond Angles (deg) | Reference |

| 3a·THF | C1–C2: 1.717(2), B1–O1: 1.624(3), B1–C1: 1.624(3), B2–C2: 1.603(3) | B1–C1–C2–B2: 0.9(2) | researchgate.net |

| 5 | C1–C2: 1.806(5), B1–C1: 1.680(6), B2–C2: 1.701(6), H1–Li1: 2.15(4) | B1–C1–C2–B2: 1.1(5) | researchgate.net |

These examples highlight the critical role of X-ray crystallography in providing unambiguous structural proof and detailed geometric parameters for a wide range of this compound derivatives and related compounds. The precise structural data obtained are fundamental for understanding their chemical reactivity, biological activity, and physical properties.

Applications of 2 Ethoxytetrahydrofuran in Complex Organic Synthesis

Role as a Versatile Building Block and Synthetic Intermediate

2-Ethoxytetrahydrofuran, a cyclic acetal (B89532), serves as a valuable and versatile building block in modern organic synthesis. Its utility stems from the inherent reactivity of the acetal functional group, which can be strategically manipulated to participate in a variety of chemical transformations. The tetrahydrofuran (B95107) ring provides a stable five-membered cyclic ether scaffold, while the ethoxy group at the C2 position acts as a key reactive site.

This compound is utilized as a precursor for generating reactive intermediates, such as oxocarbenium ions, under Lewis acidic conditions. This activation allows for the introduction of various nucleophiles at the C2 position, making it a cornerstone for constructing more complex molecular architectures. Research has shown its application in multicomponent reactions, such as the Lanthanide triflate-catalyzed Povarov coupling reaction with anilines and cyclopentadiene (B3395910) to produce tetrahydroquinolines. sigmaaldrich.com Furthermore, it participates in transacetalization reactions with different alcohols, a process catalyzed by iron(III) perchlorate (B79767), demonstrating its role in modifying and introducing the tetrahydrofuranyl moiety into other molecules. sigmaaldrich.com Investigations into the O-acylative cleavage of tetrahydrofurans using organic acid halides in the presence of bismuth(III) halides have also employed this compound, highlighting its role as a model substrate and synthetic intermediate. sigmaaldrich.com The synthesis of this compound itself can be achieved through methods like the ozonolysis of dihydropyran, followed by conversion of the resulting 4-formyloxybutyraldehyde. researchgate.net

| Reaction Type | Catalyst/Reagent | Product Class | Reference |

| Povarov Coupling | Ln(OTf)₃ | Tetrahydroquinolines | sigmaaldrich.com |

| Transacetalization | Fe(ClO₄)₃ | Various 2-alkoxytetrahydrofurans | sigmaaldrich.com |

| O-acylative Cleavage | Bi(III) halides | 4-halobutyl esters | sigmaaldrich.com |

Carbon-Carbon Bond Forming Reactions: Alkenylation and Alkynylation Strategies

The formation of new carbon-carbon bonds is fundamental to organic synthesis, enabling the construction of complex carbon skeletons from simpler precursors. alevelchemistry.co.ukorganic-chemistry.org this compound serves as a valuable synthon for such transformations, particularly in alkenylation and alkynylation reactions, by providing a reactive electrophilic center upon activation.

Under Lewis acidic conditions, the ethoxy group can be eliminated to form a cyclic oxocarbenium ion. This highly electrophilic intermediate is susceptible to attack by carbon-based nucleophiles.

Alkenylation: For alkenylation, Wittig-type reagents or organometallic reagents such as Grignard or organolithium compounds can be employed. The reaction of the activated this compound with a phosphorus ylide (a Wittig reagent) can lead to the formation of an exocyclic double bond adjacent to the ring oxygen, effectively converting the cyclic acetal into a vinyl ether.

Alkynylation: Similarly, alkynylation can be achieved by reacting the oxocarbenium ion intermediate with metal acetylides, such as lithium or sodium acetylide. This reaction results in the direct attachment of an alkyne group to the C2 position of the tetrahydrofuran ring, yielding 2-alkynyltetrahydrofuran derivatives. These products are valuable intermediates for further transformations, including click chemistry or conversion to other functional groups.

These strategies leverage the inherent reactivity of the acetal in this compound to forge new carbon-carbon single, double, and triple bonds, thereby extending the carbon framework and introducing valuable functional handles for subsequent synthetic manipulations. organic-chemistry.org

Synthesis of Bioactive Scaffolds and Natural Product Analogs

Glycosides play crucial roles in numerous biological processes, but the inherent instability of the O-glycosidic bond to enzymatic hydrolysis can limit their therapeutic applications. researchgate.net C-glycosides, where the anomeric oxygen is replaced by a methylene (B1212753) group, are isosteric and enzyme-stable analogs that have garnered significant attention. researchgate.net this compound serves as a simplified furanose model and a practical precursor for the synthesis of C-glycoside analogs.

The synthetic strategy involves the Lewis acid-mediated activation of this compound to generate an oxocarbenium ion. This electrophile is then trapped by a carbon nucleophile, such as a silyl (B83357) enol ether, an organometallic reagent, or an electron-rich aromatic or heteroaromatic ring, to form a new carbon-carbon bond at the anomeric-like position. This approach provides a direct route to C-glycosidic structures that are resistant to enzymatic cleavage. The development of stereoselective methods for C-glycoside synthesis is an active area of research, with various strategies being explored to control the stereochemistry at the newly formed C-C bond. rsc.orgthieme-connect.de

| C-Nucleophile Source | Catalyst/Promoter | Product Type |

| Allyltrimethylsilane | Lewis Acid (e.g., TMSOTf) | Allyl-C-furanoside analog |

| Silyl Enol Ethers | Lewis Acid (e.g., Zn(OTf)₂) | β-C-ketofuranoside analog |

| Grignard Reagents | Lewis Acid | Alkyl/Aryl-C-furanoside analog |

| Electron-rich aromatics | Lewis Acid | Aryl-C-furanoside analog |

The hexahydrofuro[2,3-b]furan-3-ol core is a critical structural motif found in several potent HIV protease inhibitors, including the clinically important drug Darunavir. blogspot.comgoogle.comresearchgate.net Efficient synthesis of this bicyclic scaffold is of significant pharmaceutical interest. 2-Alkoxytetrahydrofurans, including this compound, are key intermediates in scalable synthetic routes to this target.

One established pathway begins with the reaction of 2,3-dihydrofuran (B140613) with a glyoxylate (B1226380) derivative, often in the presence of a titanium catalyst. google.com The resulting product is then reacted with an alcohol, such as ethanol (B145695), to form a stable this compound derivative functionalized at the C3 position. google.com This intermediate undergoes a series of transformations, including reduction and subsequent acid-catalyzed intramolecular cyclization, to furnish the desired hexahydrofuro[2,3-b]furan-3-ol skeleton. The use of 2-alkoxytetrahydrofuran intermediates allows for high yields and provides a reliable method suitable for industrial-scale production. google.comgoogle.com

Spirocycles, particularly those incorporating heterocyclic rings like piperidone, are increasingly recognized as important pharmacophores in drug discovery due to their rigid, three-dimensional structures. nih.gov this compound can be envisioned as a C4 building block for the construction of spirocyclic systems containing a piperidone ring fused at the C2 position of a tetrahydrofuran.

A plausible synthetic route involves the initial functionalization of this compound. For instance, reaction with a suitable nucleophile, such as a cyanide source, could introduce a nitrile group at the C2 position. The tetrahydrofuran ring could then be opened under reductive conditions to yield a linear amino alcohol derivative. Subsequent intramolecular cyclization or a multi-step sequence involving oxidation and condensation with a suitable partner could then be employed to construct the spirocyclic piperidone core. While direct literature examples starting from this compound are not prevalent, the known reactivity of the compound allows for its logical application in synthetic strategies targeting these complex spiro-heterocyclic scaffolds. whiterose.ac.uk

Strategic Deployment in Cascade and Tandem Reactions

Cascade and tandem reactions offer a powerful approach to molecular complexity, enabling the formation of multiple chemical bonds in a single, efficient operation without the isolation of intermediates. rsc.orgresearchgate.netbham.ac.uk The reactivity of this compound makes it an ideal substrate for initiating such reaction sequences.

The key step is the in situ generation of the oxocarbenium ion from this compound, which serves as the trigger for the cascade. This electrophilic species can participate in a variety of subsequent transformations. For example:

Intramolecular Cyclizations: If the molecule contains a tethered nucleophile (such as an alkene or an electron-rich ring), the oxocarbenium ion can be trapped intramolecularly, leading to the formation of fused or bridged ring systems.

Intermolecular Tandem Reactions: In an intermolecular setting, the initial reaction of the oxocarbenium ion with an external nucleophile can generate a new intermediate that is primed for a subsequent, spontaneous reaction. An example is a tandem Povarov-type reaction, where the initial addition is followed by a cycloaddition. sigmaaldrich.com

These strategies are highly atom-economical and can rapidly build complex molecular frameworks from simple starting materials, demonstrating the strategic value of this compound in advanced synthetic design. nih.gov

Applications in Pharmaceutical Intermediate Manufacturing

This compound serves as a valuable reagent in the synthesis of complex organic molecules, including intermediates for the pharmaceutical industry. Its utility is particularly evident in its role as a precursor to essential structural motifs and as a reagent for installing protecting groups, a critical step in the multi-stage synthesis of active pharmaceutical ingredients (APIs).

One key application is its use in the introduction of the 2-tetrahydrofuranyl (THF) ether protecting group for alcohols. In complex syntheses, it is often necessary to temporarily block reactive functional groups, such as hydroxyl groups, to prevent them from interfering with reactions at other sites on the molecule. The 2-tetrahydrofuranyl group is a versatile choice for this purpose. This compound can transfer its tetrahydrofuranyl moiety to an alcohol molecule through a process called transacetalization. This reaction is efficiently catalyzed by Lewis acids, such as iron(III) perchlorate (Fe(ClO₄)₃), providing a mild and effective method for protecting primary, secondary, and tertiary alcohols. The stability of the resulting THF ether allows it to withstand a variety of reaction conditions before it is selectively removed later in the synthetic sequence.

Furthermore, 2-alkoxytetrahydrofurans, the class of compounds to which this compound belongs, are recognized as useful intermediates in the production of 1,4-diols. mdpi.com These diols are fundamental building blocks in organic chemistry, featuring in the synthesis of numerous biologically active compounds. The conversion of 2-alkoxytetrahydrofurans to 1,4-diols provides a strategic route to these important synthons.

The table below summarizes key transformations involving this compound relevant to the synthesis of pharmaceutical intermediates.

| Transformation | Reagent/Catalyst | Product Type | Significance in Pharmaceutical Synthesis |

|---|---|---|---|

| Transacetalization | Alcohol (R-OH) / Fe(ClO₄)₃ | 2-Tetrahydrofuranyl Ether (R-OTHF) | Protection of hydroxyl groups during multi-step synthesis of complex molecules. |

| Hydrolysis/Reduction | - | 1,4-Butanediol derivatives | Serves as an intermediate for producing 1,4-diol building blocks. mdpi.com |

Contributions to Functionalized Materials and Polymer Synthesis

The application of this compound as a direct monomer or significant contributor to the synthesis of functionalized materials and polymers is not extensively documented in scientific literature. While the parent compound, tetrahydrofuran (THF), is a widely used monomer for producing polytetrahydrofuran (PTHF)—a versatile polyether with applications in elastomers and adhesives—the presence of the 2-ethoxy group fundamentally alters the chemical nature of the molecule.

The acetal linkage in this compound is susceptible to cleavage under the acidic conditions typically employed for the cationic ring-opening polymerization of THF. This reactivity profile suggests that it is unlikely to act as a stable monomer for polymerization in the same manner as THF. Searches for polymers derived directly from this compound or its use in modifying existing polymers have not yielded substantial research findings. Therefore, its role in this specific area of chemical synthesis appears to be limited or not yet explored in depth.

Role as a Reaction Medium in Specific Organic Transformations

This compound functions as a key reactant and medium in several specialized organic transformations, enabling the synthesis of complex heterocyclic structures. Its unique chemical structure as a cyclic acetal allows it to participate in reactions where the tetrahydrofuran ring is transferred or modified.

A notable example is its use in the multicomponent aza-Diels-Alder reaction, also known as the Povarov reaction. In this transformation, this compound reacts with anilines and cyclopentadiene in a process catalyzed by lanthanide(III) triflates (Ln(OTf)₃). nih.govwikipedia.org This reaction leads to the formation of complex tetrahydroquinoline skeletons, which are important structural cores found in many biologically active compounds and natural products. nih.gov

Additionally, this compound serves as a model substrate for studying reaction mechanisms and developing new synthetic methods. Researchers have used it to investigate the quantitative and regioselective O-acylative cleavage of the tetrahydrofuran ring. nih.govwikipedia.org This reaction, which employs organic acid halides in the presence of bismuth(III) halide catalysts, provides a method for opening the stable ether ring to yield functionalized acyclic products. nih.gov

The table below details specific organic transformations where this compound plays a critical role.

| Reaction Name | Catalyst | Reactants | Product Class | Reference |

|---|---|---|---|---|

| Aza-Diels-Alder (Povarov) Reaction | Lanthanide(III) triflates (Ln(OTf)₃) | Anilines, Cyclopentadiene | Tetrahydroquinolines | nih.govwikipedia.org |

| Transacetalization | Iron(III) perchlorate (Fe(ClO₄)₃) | Alcohols | 2-Alkoxytetrahydrofurans | nih.govwikipedia.org |

| O-Acylative Cleavage | Bismuth(III) halides (BiX₃) | Organic Acid Halides | 4-Halobutyl Esters | nih.govwikipedia.org |

Biological Activities and Pharmacological Relevance of 2 Ethoxytetrahydrofuran Derivatives

Anticancer Properties and Mechanistic Insights

The tetrahydrofuran (B95107) ring is a key structural component in many natural products exhibiting potent anticancer activity, such as annonaceous acetogenins. researchgate.net Research into synthetic tetrahydrofuran derivatives has aimed to replicate and improve upon these natural scaffolds.

Inhibition of Cancer Cell Line Proliferation

While direct studies on the antiproliferative effects of 2-ethoxytetrahydrofuran derivatives are not extensively documented, research on analogous structures provides valuable insights. For instance, a novel chalcone (B49325) derivative containing a 7-ethoxy-1-benzofuran moiety, which shares some structural similarities, demonstrated significant cytotoxic effects against human lung (A549, H1299) and colon cancer (HCT116, HT29) cell lines, with IC50 values ranging from 0.35 µM to 2.85 µM. nih.gov Furthermore, certain furan-based derivatives have been shown to exhibit potent cytotoxic activities at the nanomolar level against various human cancer cell lines. nih.gov

Modulation of Cell Cycle Progression

Substituted furan (B31954) and tetrahydrofuran derivatives have been shown to influence cell cycle progression in cancer cells. For example, some novel furan-based compounds induced cell cycle arrest at the G2/M phase in breast cancer cell lines (MCF-7). nih.gov This arrest is a common mechanism for anticancer agents, as it prevents cancer cells from dividing and proliferating. The specific effects of this compound derivatives on cell cycle progression remain an area for further investigation, but it is plausible that they could exhibit similar activities depending on the other functional groups present in the molecule.

Induction of Apoptosis

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. Research on furan derivatives has demonstrated their ability to trigger apoptosis through the intrinsic mitochondrial pathway. This is often characterized by an increase in the levels of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov While direct evidence for this compound derivatives is scarce, the established pro-apoptotic activity of the broader furan family suggests a potential mechanism of action for these compounds.

Antimicrobial Activity Studies

Furan and its derivatives have a long history of being investigated for their antimicrobial properties. mdpi.com For instance, the natural stilbenoid dehydro-δ-viniferin, which contains a benzofuran (B130515) core, has been identified as a promising antimicrobial agent. nih.gov Synthetic analogues of this compound have been evaluated for their activity against Staphylococcus aureus, with some derivatives showing significant potency. nih.gov While specific studies on the antimicrobial spectrum of this compound derivatives are limited, the general antimicrobial potential of the furan and tetrahydrofuran nucleus suggests that this class of compounds could be a valuable starting point for the development of new antimicrobial agents.

Structure-Activity Relationship (SAR) Investigations for Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For substituted tetrahydrofuran derivatives, SAR investigations have revealed several key insights. In the context of HIV-1 protease inhibitors, the stereochemistry of the substituents on the tetrahydrofuran ring is critical for potent inhibitory activity. osti.govnih.gov

In the case of COX-2 inhibitors, the nature of the substituents at the C-2, C-3, and C-5 positions of the tetrahydrofuran ring, as well as the substituents on the aryl rings, significantly influence the inhibitory activity and selectivity. nih.gov Quantitative structure-activity relationship (QSAR) studies have indicated the importance of physicochemical parameters such as lipophilicity (logP) and topological polar surface area (TPSA) in determining the biological activity of these compounds. nih.gov

For antifungal coumarin (B35378) derivatives, SAR studies have shown that O-substitutions are essential for activity, and the presence of short aliphatic chains and electron-withdrawing groups can enhance potency. mdpi.com These general principles from related heterocyclic compounds can guide the future design and optimization of bioactive this compound derivatives.

Computational and Theoretical Studies of 2 Ethoxytetrahydrofuran

Molecular Modeling and Conformational Analysis

No dedicated studies on the molecular modeling and detailed conformational analysis of 2-Ethoxytetrahydrofuran were identified. Such studies for analogous compounds, like tetrahydrofurfuryl alcohol (THFA), have utilized a combination of rotational spectroscopy and quantum chemical calculations to explore the compound's conformational landscape. yorku.ca These analyses typically identify the most stable conformers, such as the envelope (E) and twist (T) geometries of the tetrahydrofuran (B95107) ring, and determine the energy barriers for conversion between them. yorku.ca Similar computational approaches could be employed to determine the preferred conformations of the this compound ring and the orientation of its ethoxy substituent.

Quantum Chemical Calculations of Electronic Structure and Reactivity

There is no available research detailing the electronic structure and reactivity of this compound through quantum chemical calculations. For related furanose compounds, Density Functional Theory (DFT) and other ab initio methods have been used to calculate properties like ionization energies, dipole moments, and dipole polarizabilities. scispace.com These calculations help in understanding the molecule's stability, reactivity, and the nature of its chemical bonds. For instance, studies on tetrahydrofurfuryl alcohol have successfully calculated adiabatic ionization energies and identified the most stable conformers of its neutral and cationic states, providing insight into its behavior upon electron impact. scispace.com

Reaction Mechanism Simulations and Transition State Elucidation (e.g., DFT Calculations)

Specific simulations of reaction mechanisms involving this compound, including the elucidation of transition states using methods like Density Functional Theory (DFT), are not found in the current body of scientific literature. DFT is a powerful tool for investigating reaction pathways, as demonstrated in studies of Diels-Alder reactions with other furan (B31954) derivatives. dntb.gov.uapku.edu.cn These studies typically map out the potential energy surface of a reaction, identify transition state structures, and calculate activation energies, thereby providing a detailed molecular-level understanding of the reaction mechanism.

Molecular Dynamics Simulations for Solvent Interactions and Dynamic Behavior

No molecular dynamics (MD) simulation studies focused on the solvent interactions and dynamic behavior of this compound have been published. MD simulations are frequently used to study the behavior of molecules in the liquid phase. For example, simulations of liquid tetrahydrofuran (THF) have been performed to develop and validate force fields, which are crucial for accurately reproducing physical properties. researchgate.net Such simulations provide insights into the structure of the liquid, intermolecular interactions, and dynamic properties like diffusion and viscosity.

Predictive Modeling for Synthetic Pathway Optimization and Selectivity

There is no literature available on the application of predictive modeling for the optimization and selectivity of synthetic pathways leading to this compound. The field of computer-aided synthesis planning (CASP) has seen significant advances with the development of AI and deep learning models, such as transformer-based architectures, to predict retrosynthetic pathways. nih.govpreprints.org These tools are trained on vast databases of chemical reactions to propose feasible and efficient synthetic routes for target molecules. nih.gov While these general tools exist, no specific application or optimized pathway for this compound has been reported.

While the computational chemistry toolkit offers robust methods for the theoretical investigation of molecules like this compound, a clear gap in the scientific literature exists for this specific compound. The methodologies are well-established and have been successfully applied to numerous analogous structures, suggesting that a computational study of this compound would be a valuable contribution to the field. However, at present, the detailed, specific research findings requested for this article are not available.

Comparative Analysis with Analogous Tetrahydrofuran Systems

Distinctions from Tetrahydrofuran (B95107) (THF) in Reactivity and Synthetic Utility

Tetrahydrofuran (THF), an unsubstituted cyclic ether, and 2-ethoxytetrahydrofuran, a cyclic acetal (B89532), exhibit significant differences in their chemical reactivity and applications in organic synthesis. THF is a widely used polar aprotic solvent, valued for its ability to solvate a broad range of compounds and its relative inertness in many reactions. However, its structure as a simple cyclic ether renders the alpha-protons (on C2 and C5) susceptible to deprotonation by strong bases like organolithium reagents. This can lead to ring-opening reactions, limiting its use in certain synthetic contexts.

In stark contrast, this compound's defining feature is its cyclic acetal functionality. This structural element imparts a completely different reactivity profile. Acetal groups are stable under neutral and basic conditions, making this compound robust where THF might degrade. This stability makes it useful as a protecting group for hydroxyl functionalities, a role THF cannot fulfill.

The primary mode of reactivity for this compound involves the electrophilic nature of the anomeric carbon (C2) under acidic conditions. In the presence of acid, the ethoxy group can be protonated and eliminated, leading to the formation of a resonance-stabilized oxocarbenium ion. This intermediate is susceptible to nucleophilic attack, allowing for reactions such as hydrolysis back to a lactol or transacetalization with other alcohols. This acid-catalyzed reactivity is the cornerstone of its application as a protecting group, as it allows for its removal under specific and controlled conditions.

Furthermore, the synthetic utility of this compound extends to specific named reactions. It can participate in Ln(OTf)₃-catalyzed Povarov coupling reactions with anilines and cyclopentadiene (B3395910) to form tetrahydroquinolines. This showcases a reactivity pattern not observed with THF, stemming directly from the nature of the 2-ethoxy substituent.

Table 1: Comparison of Reactivity between THF and this compound

| Feature | Tetrahydrofuran (THF) | This compound |

|---|---|---|

| Functional Group | Cyclic Ether | Cyclic Acetal |

| Stability to Strong Bases | Susceptible to deprotonation and ring-opening | Stable |

| Reactivity with Acids | Generally stable, can undergo protonation | Undergoes hydrolysis and transacetalization |

| Primary Synthetic Utility | Polar aprotic solvent | Protecting group, reactant in specific cycloadditions |

Comparative Studies with 2-Methyltetrahydrofuran (B130290): Stability and Green Chemistry Considerations

2-Methyltetrahydrofuran (2-MeTHF) has gained significant attention as a greener alternative to THF, and a comparison with this compound offers further insights into the role of the 2-substituent. 2-MeTHF is derived from renewable resources like corncobs and bagasse, which is a significant advantage from a green chemistry perspective.

In terms of stability, the methyl group in 2-MeTHF provides a notable increase in stability towards strong bases compared to THF. nih.gov The electron-donating nature of the methyl group and potential steric hindrance make deprotonation at the C2 position more difficult. This enhanced stability allows for a wider range of reaction conditions, particularly with organometallic reagents. nih.gov While direct comparative studies on the stability of this compound versus 2-MeTHF are not extensively documented, the acetal nature of this compound inherently provides high stability against basic conditions, likely exceeding that of 2-MeTHF.

Table 2: Green Chemistry and Stability Comparison

| Property | This compound | 2-Methyltetrahydrofuran (2-MeTHF) |

|---|---|---|

| Renewable Feedstock Potential | Can be synthesized from renewable sources | Commonly derived from furfural (B47365) from biomass |

| Stability to Strong Bases | Very High (Acetal) | Higher than THF (Inductive effect/sterics) nih.gov |

| Stability to Acids | Low (cleavage of acetal) | More stable than THF chempoint.com |

| Water Solubility | Limited data, expected to be partially soluble | Limited miscibility, facilitates separation wikipedia.org |

Influence of the 2-Alkoxy Substituent on Ring Reactivity and Stability

The presence of a 2-alkoxy group, such as the ethoxy group in this compound, fundamentally alters the electronic nature and reactivity of the tetrahydrofuran ring. This substituent introduces an acetal functionality, which dominates the chemical behavior of the molecule.

The two oxygen atoms attached to the C2 carbon have opposing electronic effects. The ring oxygen acts as an electron-withdrawing group through induction, while the exocyclic alkoxy oxygen can donate a lone pair of electrons through resonance. This resonance donation is crucial for stabilizing the oxocarbenium ion intermediate that forms upon cleavage of the C-O bond under acidic conditions.

This electronic arrangement makes the C2-O bonds the most reactive sites in the molecule, particularly towards acid-catalyzed cleavage. In contrast, the C-C bonds and the C-H bonds of the ring are relatively inert, especially when compared to the alpha-protons of THF in the presence of strong bases. The stability of the acetal linkage under basic conditions is a key feature, as it is not susceptible to nucleophilic attack or deprotonation under these conditions.

The nature of the alkoxy group itself can fine-tune the reactivity. For example, bulkier alkoxy groups might sterically hinder the approach of nucleophiles, and electron-withdrawing groups on the alkyl chain could destabilize the oxocarbenium ion, slowing the rate of acid-catalyzed cleavage.

Structure-Reactivity Correlations Across Tetrahydrofuran Analogs

Unsubstituted (THF): Functions primarily as a polar aprotic solvent. Its reactivity is characterized by the Lewis basicity of the oxygen atom and the acidity of the alpha-protons.

Alkyl-substituted (e.g., 2-MeTHF): The alkyl group enhances stability towards bases through inductive effects and sterics. acs.org It remains a cyclic ether and largely functions as a more robust solvent alternative to THF.

Alkoxy-substituted (e.g., this compound): The alkoxy group introduces acetal reactivity. The molecule is no longer primarily a solvent but a functional molecule, often used as a protecting group. Its reactivity is dominated by acid-catalyzed cleavage at the anomeric center.

Halo-substituted (e.g., 2-Chlorotetrahydrofuran): The electronegative halogen atom makes the C2 position highly electrophilic and susceptible to nucleophilic substitution. This analog is a reactive intermediate for introducing the tetrahydrofuranyl group onto other molecules.

Table 3: Summary of Structure-Reactivity Correlations for 2-Substituted Tetrahydrofurans

| 2-Substituent | Example | Dominant Chemical Character | Key Reactivity |

|---|---|---|---|

| -H | Tetrahydrofuran (THF) | Cyclic Ether / Solvent | Lewis basicity, α-deprotonation |

| -CH₃ | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclic Ether / Solvent | Enhanced stability to bases vs. THF nih.gov |

| -OCH₂CH₃ | This compound | Cyclic Acetal / Protecting Group | Acid-catalyzed cleavage/hydrolysis |

| -Cl | 2-Chlorotetrahydrofuran | Reactive Intermediate | Nucleophilic substitution at C2 |

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for 2-Ethoxytetrahydrofuran Transformations

The transformation of this compound into more complex and valuable molecules is a central theme in its emerging research landscape. The development of novel and efficient catalytic systems is crucial for unlocking its full synthetic potential. Current research has demonstrated the utility of several catalysts for specific transformations.

For instance, Lanthanide (III) triflates (Ln(OTf)3) have been successfully employed as Lewis acid catalysts in the Povarov coupling reaction of this compound with anilines and cyclopentadiene (B3395910) to produce tetrahydroquinolines. sigmaaldrich.comchemicalbook.com These catalysts are known for their water tolerance and effectiveness in promoting carbon-carbon and carbon-nitrogen bond formation. sigmaaldrich.comwikipedia.org Another area of development is in transacetalization reactions, where Iron (III) perchlorate (B79767) (Fe(ClO4)3) has been reported as an effective catalyst for the reaction of this compound with various alcohols. sigmaaldrich.comchemicalbook.com

Furthermore, Bismuth (III) halides have been identified as efficient catalysts for the quantitative and regioselective O-acylative cleavage of tetrahydrofurans like this compound using organic acid halides. sigmaaldrich.comchemicalbook.com This reaction provides a direct route to functionalized halo-alkoxy derivatives, which are valuable synthetic intermediates.

Future research in this area is expected to focus on several key aspects:

Discovery of more efficient and selective catalysts: The search for catalysts that can operate under milder conditions, offer higher yields, and provide greater control over stereochemistry is ongoing. This includes the exploration of catalysts based on earth-abundant and non-toxic metals.

Development of enantioselective catalytic systems: For applications in pharmaceuticals and fine chemicals, the ability to produce specific enantiomers of a target molecule is critical. The design of chiral catalysts for transformations involving this compound is a significant and challenging goal.

Heterogenization of catalysts: Immobilizing homogeneous catalysts on solid supports can simplify product purification, allow for catalyst recycling, and make processes more economically and environmentally viable.

A summary of some catalytic systems for this compound transformations is presented below:

| Catalyst System | Transformation | Product Type |

| Lanthanide (III) triflates (Ln(OTf)3) | Povarov coupling reaction | Tetrahydroquinolines |

| Iron (III) perchlorate (Fe(ClO4)3) | Transacetalization with alcohols | Various acetals |

| Bismuth (III) halides | O-acylative cleavage | Functionalized halo-alkoxy derivatives |

Expansion of Synthetic Applications to Complex Molecular Architectures

Beyond its use in foundational reactions, there is a growing interest in applying this compound as a key building block in the synthesis of complex molecular architectures, including natural products and their analogues. The tetrahydrofuran (B95107) motif is a common structural feature in a wide array of biologically active natural products. organic-chemistry.org

The established reactivity of this compound, particularly in cycloaddition reactions like the Povarov reaction to form tetrahydroquinolines, serves as a gateway to more intricate molecular designs. wikipedia.org Tetrahydroquinolines themselves are core structures in many alkaloids and pharmacologically active compounds. nih.gov

Future research is anticipated to expand the synthetic utility of this compound in the following ways:

Tandem and Cascade Reactions: Designing multi-step reactions that occur in a single pot, where this compound is an initial reactant, can significantly improve synthetic efficiency. This could involve an initial catalytic transformation of this compound followed by a cascade of bond-forming events to rapidly build molecular complexity.

Diversity-Oriented Synthesis: Utilizing this compound as a scaffold to generate libraries of diverse compounds for high-throughput screening. By varying the reaction partners and catalytic systems, a wide range of novel molecules with potentially interesting biological activities can be accessed.

Total Synthesis of Natural Products: The incorporation of the this compound unit into strategies for the total synthesis of natural products containing a tetrahydrofuran ring is a promising area. Its functional handle allows for further elaboration and connection to other parts of the target molecule. The synthesis of optically active 2-tetrahydrofuran derivatives is of significant interest for pharmaceutical applications. cdnsciencepub.com

Design and Synthesis of Advanced Biological Probes and Therapeutic Agents

The tetrahydrofuran ring system is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. This precedence suggests that derivatives of this compound could hold significant potential as new therapeutic agents or as components of advanced biological probes.

While direct research on the biological applications of this compound is still in its early stages, studies on closely related structures provide a strong rationale for future investigations. For example, derivatives of 6-benzylamino-9-tetrahydrofuran-2-ylpurine have been synthesized and evaluated for their cytokinin activity, demonstrating that the tetrahydrofuran moiety can be incorporated into biologically active molecules that interact with specific protein targets. nih.gov

Emerging research directions in this domain include:

Medicinal Chemistry Campaigns: The synthesis and screening of libraries of this compound derivatives against a wide range of biological targets, such as enzymes and receptors, to identify new lead compounds for drug discovery.

Development of Bioisosteres: Exploring the use of the this compound moiety as a bioisostere for other chemical groups in known drugs to improve properties such as potency, selectivity, or pharmacokinetic profiles.

Synthesis of Labeled Compounds: Incorporating isotopes (e.g., ¹³C, ¹⁸F) into the this compound structure to create probes for use in biomedical imaging techniques like Positron Emission Tomography (PET) to study biological processes in vivo.

Exploration in Sustainable Chemical Processes and Industrial Innovations

The principles of green chemistry are increasingly guiding the development of new chemical processes. In this context, this compound and its parent compound, tetrahydrofuran, are being explored for their roles in creating more sustainable industrial practices. A significant area of focus is the use of bio-based solvents, and the related compound 2-methyltetrahydrofuran (B130290) (2-MeTHF) has emerged as a promising green alternative to conventional solvents like tetrahydrofuran (THF) and dichloromethane. sigmaaldrich.comresearchgate.netresearchgate.net

2-MeTHF can be derived from renewable resources such as corncobs and bagasse, and it exhibits favorable properties such as lower water solubility (facilitating easier separation and recycling) and a higher boiling point compared to THF. sigmaaldrich.comresearchgate.net This precedent strongly suggests that this compound could also be developed as a bio-based solvent or platform chemical, contributing to a more sustainable chemical industry.

Future opportunities for innovation include:

Bio-based Production Routes: Developing efficient and economically viable methods to produce this compound from renewable feedstocks, such as lignocellulosic biomass. This would significantly reduce the carbon footprint associated with its production compared to petroleum-based routes.

Application as a Green Solvent: Evaluating the performance of this compound as a solvent in a wide range of chemical reactions, particularly in large-scale industrial processes where solvent use is a major environmental concern.

Industrial Applications: The parent compound, tetrahydrofuran, has wide industrial use as a precursor to polymers (e.g., polytetramethylene ether glycol, a component of spandex), a solvent for PVC, and a reaction medium in the pharmaceutical industry. labproinc.com Innovations could focus on using this compound as a monomer for new polymers with unique properties or as a specialized solvent with improved performance in specific industrial applications.

A comparison of properties for THF and the green solvent 2-MeTHF highlights the potential for developing sustainable alternatives.

| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |

| Source | Petroleum-based | Primarily renewable (biomass) |

| Boiling Point | 66 °C | 80 °C |

| Water Solubility | Miscible | Low (4.7 g/100 mL) |

| Peroxide Formation | Prone to formation | Less prone than THF |

Integration of Advanced Computational Methodologies for Rational Design